An In-depth Technical Guide to Dimethyl Quinoxaline-2,3-dicarboxylate: Chemical Properties, Structure, and Synthetic Insights
An In-depth Technical Guide to Dimethyl Quinoxaline-2,3-dicarboxylate: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl quinoxaline-2,3-dicarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinoxaline core, a recognized "privileged scaffold," it serves as a versatile building block for the synthesis of a wide array of molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies related to dimethyl quinoxaline-2,3-dicarboxylate, offering valuable insights for professionals engaged in drug discovery and development.
Introduction: The Quinoxaline Scaffold in Drug Discovery
The quinoxaline motif, a fusion of a benzene and a pyrazine ring, is a cornerstone in the design of novel therapeutic agents.[1][2][3] Its structural rigidity and the presence of two nitrogen atoms provide a unique electronic and steric profile, enabling interactions with a multitude of biological targets. Quinoxaline derivatives are found in a variety of natural and synthetic compounds exhibiting a broad spectrum of biological activities.[4][5] This has led to their extensive investigation in the development of drugs for a range of diseases. The dicarboxylate ester functionality at the 2 and 3 positions of the quinoxaline ring in the title compound offers reactive handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of a compound are fundamental to its behavior and application. This section details the key properties of dimethyl quinoxaline-2,3-dicarboxylate.
Chemical Structure
The chemical structure of dimethyl quinoxaline-2,3-dicarboxylate is characterized by a quinoxaline core with two methoxycarbonyl groups attached to the pyrazine ring at positions 2 and 3.
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IUPAC Name: dimethyl quinoxaline-2,3-dicarboxylate[6]
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Molecular Formula: C₁₂H₁₀N₂O₄[6]
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SMILES: COC(=O)C1=NC2=CC=CC=C2N=C1C(=O)OC[6]
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InChI: InChI=1S/C12H10N2O4/c1-17-11(15)9-10(12(16)18-2)14-8-6-4-3-5-7(8)13-9/h3-6H,1-2H3[6]
Diagram: Chemical Structure of Dimethyl Quinoxaline-2,3-dicarboxylate
Caption: 2D structure of dimethyl quinoxaline-2,3-dicarboxylate.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data is available from commercial suppliers, an experimentally determined melting point for this specific compound is not readily found in the literature. The melting point of the related compound, 2,3-dimethylquinoxaline, is reported to be in the range of 101-108 °C.[7][8]
| Property | Value | Source |
| Molecular Weight | 246.22 g/mol | [6] |
| Boiling Point | 331.2 °C at 760 mmHg | [9] |
| Density | 1.325 g/cm³ | [9] |
| LogP | 1.203 | [9] |
| Appearance | Clear solution (as per supplier) | [9] |
| Water Solubility | Soluble | [9] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of the compound.
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¹H NMR: Spectral data is available on PubChem.[6] The spectrum would be expected to show signals for the aromatic protons on the benzene ring and a singlet for the two equivalent methyl ester groups.
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¹³C NMR: Spectral data is available on PubChem.[6] The spectrum would show signals for the carbons of the quinoxaline core and the carbonyl and methyl carbons of the ester groups.
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Infrared (IR) Spectroscopy: The IR spectrum, available on PubChem, would be expected to show characteristic absorption bands for C=O stretching of the ester groups, C-O stretching, and aromatic C-H and C=C stretching vibrations.[6]
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Mass Spectrometry (MS): GC-MS data is available on PubChem.[6] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Synthesis of Dimethyl Quinoxaline-2,3-dicarboxylate
The most common and direct route for the synthesis of the quinoxaline scaffold is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][5][10]
General Synthetic Pathway
For the synthesis of dimethyl quinoxaline-2,3-dicarboxylate, the logical precursors are o-phenylenediamine and a 1,2-dicarbonyl compound bearing two methyl ester groups, such as dimethyl dioxosuccinate (dimethyl 2,3-dioxobutanedioate).
Diagram: General Synthesis of Dimethyl Quinoxaline-2,3-dicarboxylate
Caption: Synthetic route to dimethyl quinoxaline-2,3-dicarboxylate.
Experimental Protocol (Proposed)
Materials:
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o-Phenylenediamine
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Dimethyl dioxosuccinate
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Ethanol or Glacial Acetic Acid (as solvent)
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Catalytic amount of acid (e.g., acetic acid or a Lewis acid) (optional)
Procedure:
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Reactant Preparation: Dissolve o-phenylenediamine (1 equivalent) in the chosen solvent (e.g., ethanol) in a round-bottom flask.
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Addition of Dicarbonyl: To the stirred solution, add dimethyl dioxosuccinate (1 equivalent).
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Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Causality Behind Experimental Choices:
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Solvent: Ethanol and acetic acid are commonly used solvents as they effectively dissolve both reactants and facilitate the reaction. Acetic acid can also act as a catalyst.
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Temperature: The reaction can often proceed at room temperature, but heating may be required to increase the reaction rate and drive it to completion.
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Purification: Recrystallization is a standard method for purifying solid organic compounds. Column chromatography can be used for more challenging purifications or to separate the product from closely related impurities.
Reactivity and Potential for Further Functionalization
The dimethyl quinoxaline-2,3-dicarboxylate molecule possesses several reactive sites that can be exploited for further chemical transformations.
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Ester Hydrolysis: The two methyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding quinoxaline-2,3-dicarboxylic acid. This diacid can then be converted to other derivatives such as acid chlorides or amides.
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Amidation: The ester groups can be directly converted to amides by reaction with amines. This is a common strategy in drug discovery to introduce diversity and modulate the physicochemical properties of a molecule.
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Reduction: The ester groups can be reduced to the corresponding diols using reducing agents like lithium aluminum hydride.
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Reactions of the Quinoxaline Ring: The quinoxaline ring itself can undergo various reactions, although the electron-withdrawing nature of the dicarboxylate groups will influence its reactivity.
Applications in Drug Discovery and Medicinal Chemistry
The quinoxaline scaffold is a well-established pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[13][14]
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Anticancer Agents: Many quinoxaline derivatives have shown potent anticancer activity by targeting various cellular pathways, including the inhibition of protein kinases.[13]
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Antimicrobial Agents: The quinoxaline nucleus is a key component of several antimicrobial agents.[8]
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Antiviral and Anti-inflammatory Activity: Quinoxaline derivatives have also demonstrated promising antiviral and anti-inflammatory properties.[5]
Dimethyl quinoxaline-2,3-dicarboxylate serves as a key starting material for the synthesis of a library of quinoxaline-based compounds. The ester functionalities allow for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The concept of bioisosteric replacement , where a part of a molecule is replaced by another with similar physical or chemical properties, can be effectively applied to the quinoxaline-2,3-dicarboxylate scaffold to fine-tune the pharmacological profile of a drug candidate.[4][15]
Structural Insights from Crystallography
As of the date of this guide, a specific crystal structure for dimethyl quinoxaline-2,3-dicarboxylate has not been found in the Cambridge Structural Database (CSD).[16] However, the crystal structures of many related quinoxaline derivatives have been determined.[17][18] These studies reveal that the quinoxaline ring system is generally planar. X-ray crystallography provides invaluable information on bond lengths, bond angles, and intermolecular interactions in the solid state, which can be crucial for understanding the molecule's behavior and for computational modeling in drug design.
Conclusion
Dimethyl quinoxaline-2,3-dicarboxylate is a molecule with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials and the presence of versatile ester functionalities make it an attractive building block for the creation of diverse molecular libraries. The inherent biological activity of the quinoxaline scaffold further enhances its importance. While some specific experimental data for this compound, such as a definitive melting point and a crystal structure, are yet to be reported in the literature, the wealth of information available for related quinoxaline derivatives provides a strong foundation for its exploration and utilization in research and development. This technical guide serves as a comprehensive resource for scientists and researchers, providing the necessary information to harness the potential of dimethyl quinoxaline-2,3-dicarboxylate in their endeavors.
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